

(S)-SNAP-5114: A Technical Guide on Lipophilicity and Blood-Brain Barrier Permeability

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Compound of Interest

Compound Name: (S)-SNAP5114

Cat. No.: B1681030

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Introduction

(S)-SNAP-5114, a derivative of nipecotic acid, is a selective inhibitor of the γ -aminobutyric acid (GABA) transporters GAT-2 and GAT-3. It displays significantly lower affinity for GAT-1. This selectivity makes it a valuable pharmacological tool for investigating the specific roles of GAT-2 and GAT-3 in regulating GABAergic neurotransmission. The therapeutic potential of (S)-SNAP-5114 and similar compounds is intrinsically linked to their ability to cross the blood-brain barrier (BBB) and exert effects within the central nervous system (CNS). This technical guide provides a comprehensive analysis of the available data and methodologies related to the lipophilicity and BBB permeability of (S)-SNAP-5114.

A critical point of discussion surrounding (S)-SNAP-5114 is the conflicting information regarding its ability to penetrate the BBB. While its chemical structure suggests lipophilic characteristics conducive to crossing the BBB, and several in vivo studies have demonstrated CNS-related effects after systemic administration, other reports suggest it has a poor pharmacokinetic profile and limited brain uptake^{[1][2]}. This guide will address these discrepancies, present the available evidence, and detail the experimental protocols necessary for a definitive assessment of these crucial properties.

Physicochemical Properties of (S)-SNAP-5114

A foundational aspect of predicting and understanding a compound's biological membrane permeability is its physicochemical profile.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₅ NO ₆	Tocris Bioscience
Molecular Weight	505.61 g/mol	Tocris Bioscience
Chemical Name	(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid	Tocris Bioscience

Caption: Table 1. Physicochemical properties of (S)-SNAP-5114.

Lipophilicity of (S)-SNAP-5114

Lipophilicity is a key determinant of a drug's ability to cross the BBB. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH.

Despite the importance of this parameter, a definitive experimentally determined or calculated logP or logD value for (S)-SNAP-5114 is not readily available in the public domain. The assertion that (S)-SNAP-5114 is lipophilic is primarily based on its chemical structure, which includes three methoxyphenyl groups. However, the presence of a carboxylic acid moiety, which will be ionized at physiological pH, will significantly influence its overall lipophilicity.

Blood-Brain Barrier Permeability of (S)-SNAP-5114

The ability of (S)-SNAP-5114 to cross the BBB is a subject of debate, with conflicting evidence in the scientific literature.

Evidence Suggesting BBB Permeability:

- Several in vivo studies have reported that systemic administration of (S)-SNAP-5114 leads to anticonvulsant effects and increases in thalamic GABA levels, which strongly implies that the compound reaches the CNS in sufficient concentrations to be pharmacologically active[3].

Evidence Suggesting Poor BBB Permeability:

- Some studies have explicitly stated that (S)-SNAP-5114 has a poor pharmacokinetic profile and is not able to effectively cross the blood-brain barrier[2].
- One study investigating the neuroprotective effects of GAT inhibitors in focal cerebral ischemia noted the "limited brain uptake of (S)-SNAP-5114" as a limiting factor in its clinical utility for stroke[1].

This discrepancy highlights the need for direct and quantitative experimental assessment of (S)-SNAP-5114's BBB permeability.

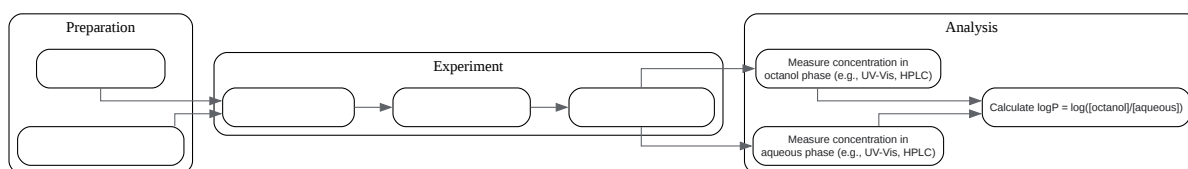
Experimental Protocols

To definitively determine the lipophilicity and BBB permeability of (S)-SNAP-5114, the following experimental protocols are recommended.

Determination of Lipophilicity (logP/logD)

1. Shake-Flask Method for logP Determination

This traditional method directly measures the partitioning of a compound between two immiscible liquids.

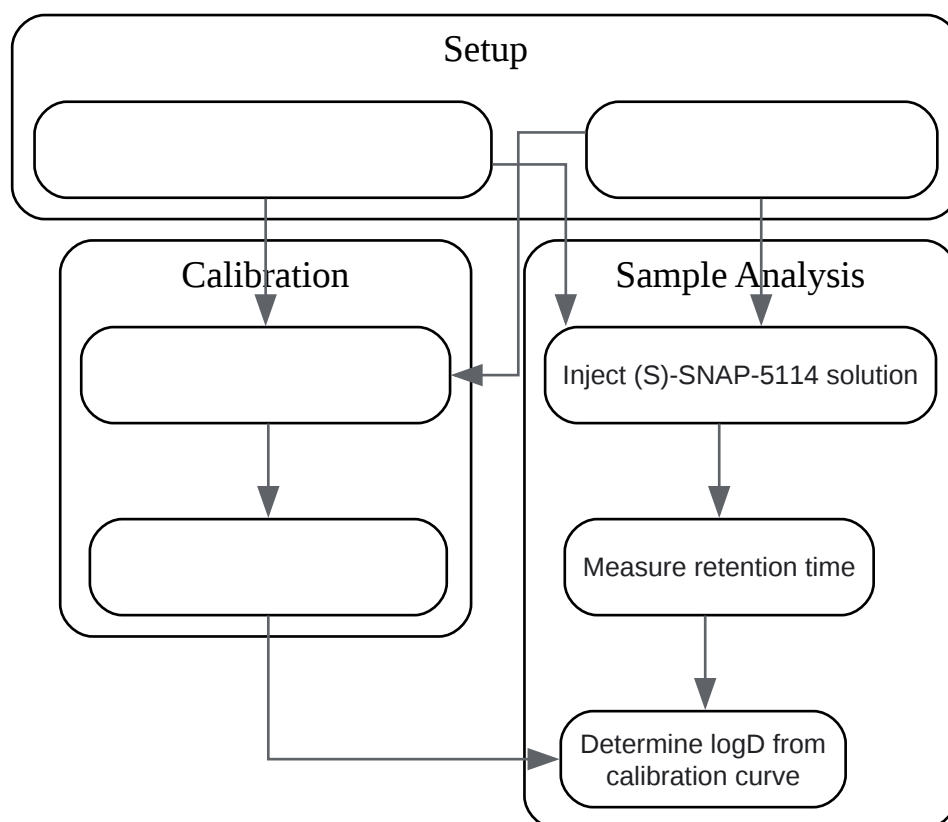


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Caption: Workflow for shake-flask logP determination.

2. High-Performance Liquid Chromatography (HPLC) for logD Determination

This indirect method correlates the retention time of a compound on a reverse-phase column with the logD values of known standards.



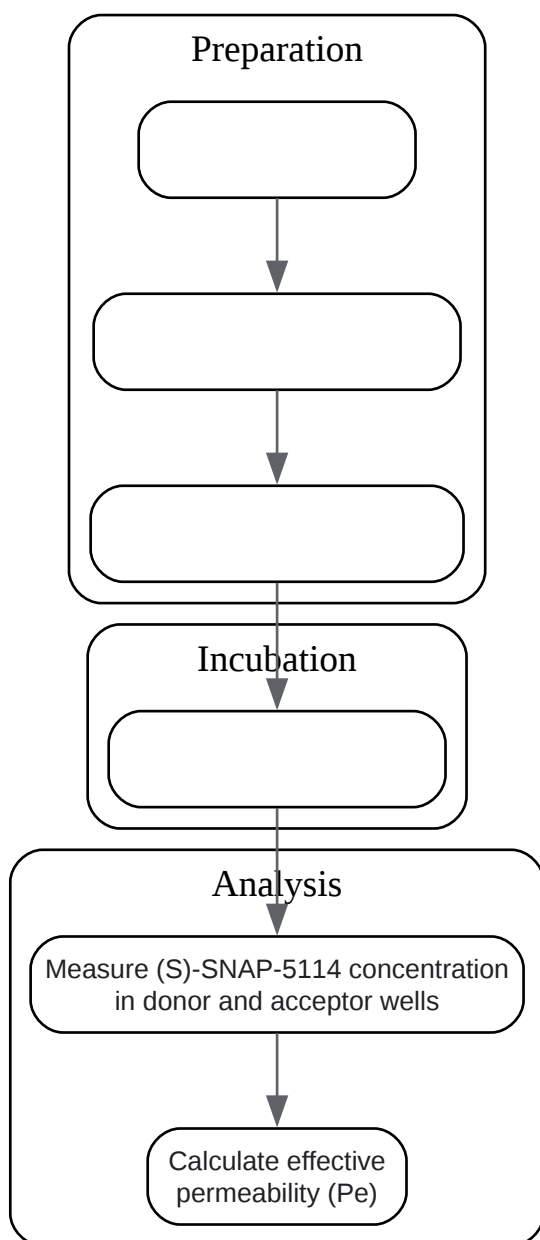
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Caption: HPLC-based logD determination workflow.

Determination of Blood-Brain Barrier Permeability

1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput assay models passive diffusion across the BBB.

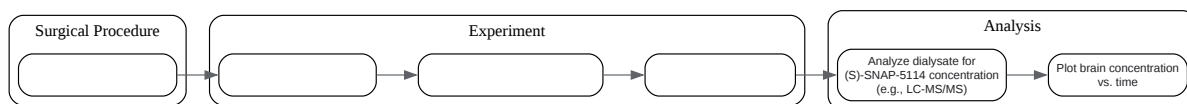


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Caption: Workflow for the PAMPA-BBB assay.

2. In Vivo Microdialysis

This technique directly measures the concentration of (S)-SNAP-5114 in the brain extracellular fluid of a living animal following systemic administration.

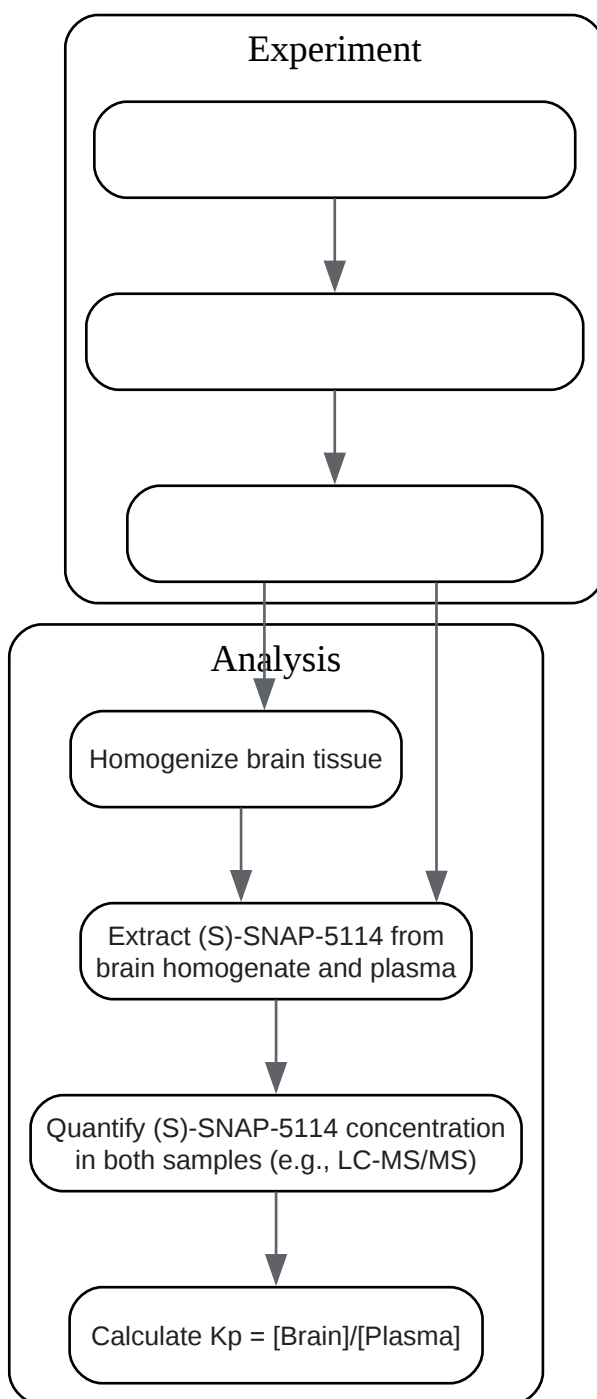


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Caption: In vivo microdialysis experimental workflow.

3. Brain-to-Plasma Concentration Ratio (K_p)

This method involves measuring the concentration of (S)-SNAP-5114 in both the brain tissue and the plasma at a specific time point after administration.



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Caption: Determination of brain-to-plasma concentration ratio (K_p).

Conclusion

The lipophilicity and blood-brain barrier permeability of (S)-SNAP-5114 are critical parameters that dictate its utility as a CNS-acting pharmacological agent. While its chemical structure and some in vivo findings suggest it can access the brain, other reports directly contradict this. This guide highlights the existing data and, more importantly, the lack of definitive quantitative values for these properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to generate the necessary data to resolve this ambiguity. A thorough understanding of these fundamental properties is essential for the continued investigation of (S)-SNAP-5114 and the development of future selective GAT inhibitors for the treatment of neurological disorders.

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